molecular formula C15H13NO3 B3105860 4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 155445-43-5

4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B3105860
CAS No.: 155445-43-5
M. Wt: 255.27 g/mol
InChI Key: JDFJVVCQEISWCN-UHFFFAOYSA-N
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Description

4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS# 155445-43-5) is a high-purity heterocyclic building block supplied with a typical purity of 98% . It has a molecular formula of C15H13NO3 and a molecular weight of 255.27 g/mol . This compound belongs to a class of N-substituted pyrrole-based heterocycles that are of significant interest in medicinal chemistry for the development of novel antiviral therapeutics . Recent scientific literature highlights the role of such furo[3,2-b]pyrrole scaffolds as key intermediates in the synthesis of potent, broad-spectrum filoviral entry inhibitors . These inhibitors are designed to target the viral glycoprotein of highly pathogenic viruses, including Ebola and Marburg, showcasing the value of this chemical series in early-stage drug discovery research . The compound is intended for use by qualified researchers in a controlled laboratory setting. It is harmful by inhalation, in contact with skin, and if swallowed. Appropriate personal protective equipment, including lab coats, gloves, and safety goggles, should be worn, and the material should be handled only in a chemical fume hood . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-benzyl-2-methylfuro[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-7-12-14(19-10)8-13(15(17)18)16(12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFJVVCQEISWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a benzyl-substituted furan with a suitable pyrrole derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to improve yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve the optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furo[3,2-b]pyrrole core can interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid
  • Structure : Replaces the furan oxygen with sulfur, forming a thiophene ring.
  • Activity : Exhibits DAAO inhibition (IC₅₀ ~ 0.1 µM) comparable to the furo analogue but with slightly reduced brain penetration due to higher lipophilicity .
  • Applications : Used in studies exploring peripheral DAAO inhibition .
Thieno[3,2-b]thiophene-2-carboxylic Acid
  • Structure : Contains dual thiophene rings.
  • Activity : Less potent against DAAO (IC₅₀ > 10 µM) due to reduced compatibility with the enzyme’s active site .

Substituent Variations

2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
  • Structure : Methyl group at position 2, thiophene core.
  • Activity : Retains DAAO inhibition but shows lower metabolic stability compared to the benzyl-substituted furo analogue .
3-Phenethyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
  • Structure : Phenethyl substituent at position 3.
  • Activity : Enhanced lipophilicity improves CNS penetration but reduces aqueous solubility, limiting in vivo utility .

Halogenated Derivatives

2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
  • Structure : Bromine atom at position 2.

DAAO Inhibition and Cognitive Effects

Compound DAAO IC₅₀ (µM) Cognitive Enhancement (Rodent Models) Brain Penetration References
4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 0.05–0.1 Significant improvement in recognition memory and LTP High (CNS-active)
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (TPC) 0.1–0.2 Moderate LTP enhancement Moderate
5-Methylpyrazole-3-carboxylic acid 1.5 No significant procognitive effects Low

Structural Impact on Pharmacokinetics

  • Benzyl Substitution : The benzyl group in this compound enhances blood-brain barrier penetration compared to smaller alkyl or halogenated derivatives .
  • Thiophene vs. Furan: Thieno analogues exhibit higher metabolic clearance due to sulfur’s susceptibility to oxidation .

Biological Activity

4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS Number: 137777-12-9) is a compound of interest due to its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15H13NO3
  • Molecular Weight : 255.27 g/mol
  • Structure : The compound features a furo[3,2-b]pyrrole core with a benzyl and a methyl group, contributing to its unique properties.

Biological Activities

The biological activities of this compound have been explored primarily in the context of its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant anticancer properties. For example:

  • Mechanism of Action : These compounds can induce apoptosis through the activation of caspases via intrinsic and extrinsic pathways. This process is crucial for programmed cell death in cancer cells .
Cell LineGI50 (nM)Reference
HeLa0.1Kilic-Kurt et al.
HT-290.1Kilic-Kurt et al.
MCF-70.2Kilic-Kurt et al.

The compound has shown selectivity towards rapidly proliferating cells while sparing healthy lymphocytes, indicating a potential for targeted cancer therapy.

Antimicrobial Activity

In addition to anticancer effects, the compound has demonstrated antimicrobial properties:

  • Activity Against Pathogens : It has been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been investigated:

  • Inhibition of Inflammatory Mediators : Studies have indicated that derivatives of furo[3,2-b]pyrrole can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various pyrrole derivatives on different cancer cell lines and found that this compound significantly reduced cell viability at nanomolar concentrations.
  • In Vivo Studies : Animal models have shown promising results with this compound leading to tumor regression in xenograft models when administered at specific dosages.

Q & A

Basic Research Questions

What are the standard synthetic routes for 4-benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of fused heterocyclic compounds like this typically involves cyclization reactions. A common approach is the Knorr pyrrole synthesis, where β-keto esters react with hydrazines or hydroxylamines to form pyrrole rings. For the furopyrrole scaffold, annulation via acid-catalyzed cyclization of pre-functionalized intermediates (e.g., substituted furans and pyrroles) is often employed.

  • Key Variables:
    • Temperature: Higher temperatures (>100°C) may accelerate cyclization but risk decomposition of sensitive functional groups (e.g., benzyl or methyl substituents) .
    • Catalysts: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) can enhance reaction efficiency but may require post-synthesis neutralization steps to isolate the carboxylic acid .
    • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification .

How can researchers validate the purity of this compound using analytical techniques?

Methodological Answer:
Purity validation requires a combination of chromatographic and spectroscopic methods:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to resolve the carboxylic acid from unreacted intermediates. Retention times should be cross-referenced with standards .
  • NMR: The ¹H NMR spectrum should show characteristic signals:
    • Pyrrole ring protons: δ 6.5–7.2 ppm (multiplet, aromatic).
    • Benzyl group: δ 4.5–5.0 ppm (singlet, CH₂) and δ 7.2–7.4 ppm (aromatic protons) .
  • Mass Spectrometry: ESI-MS in negative ion mode should yield [M–H]⁻ at m/z corresponding to the molecular formula C₁₆H₁₃NO₃ (calc. 267.09) .

Advanced Research Questions

How can computational modeling optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) can predict transition states and identify energetically favorable pathways:

  • Reaction Path Search: Tools like GRRM or Gaussian09 model cyclization steps, identifying intermediates with the lowest activation energy .
  • Solvent Effects: COSMO-RS simulations assess solvent polarity impacts on reaction kinetics and selectivity .
  • Substituent Effects: Hammett plots correlate electronic effects of substituents (e.g., benzyl vs. methyl) with reaction rates .

How to resolve contradictions in spectral data for this compound under varying experimental conditions?

Methodological Answer:
Contradictions often arise from tautomerism or solvent-induced shifts:

  • Tautomerism: The furopyrrole system may exhibit keto-enol tautomerism. Use variable-temperature NMR (VT-NMR) to detect equilibrium shifts .
  • pH-Dependent Shifts: The carboxylic acid group (pKa ~4–5) protonates in acidic conditions, altering NMR signals. Validate spectra at controlled pH (e.g., buffered D₂O) .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles .

What strategies mitigate aggregation or solubility issues during biological assays?

Methodological Answer:

  • Derivatization: Convert the carboxylic acid to a methyl ester or amide to enhance lipophilicity. Revert to the parent compound post-assay via hydrolysis .
  • Co-solvents: Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility without denaturing proteins .
  • Dynamic Light Scattering (DLS): Monitor aggregation in real time and adjust buffer ionic strength or surfactants (e.g., Tween-20) to stabilize the compound .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 2
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4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

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